molecular formula C13H14FNO2 B1463361 Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate CAS No. 951624-06-9

Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate

Cat. No.: B1463361
CAS No.: 951624-06-9
M. Wt: 235.25 g/mol
InChI Key: KQFYNURGIZFXQL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a biochemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 235.26 . The compound should be stored at a temperature between 2-8°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate serves as a precursor or intermediate in the synthesis of various organic compounds. For instance, its use in the synthesis of 3-chloro-2-nitrophenylacetonitrile through decarboxylation reactions highlights its role in creating specific nitro-substituted aromatic compounds, which could be valuable in further synthetic applications (Jin Dong-yuan, 2009).

Material Science

  • In material science, the compound is involved in the development of novel materials, such as in the electrochemical nucleophilic fluorination for creating fluorine-doped aromatic compounds. This method showcases the compound's utility in enhancing material properties for various applications, including electronics and photonics (Qinggang He et al., 2014).

Pharmaceutical Research

  • The compound's derivatives have been explored for pharmaceutical applications, such as in the synthesis of specific lactones and esters. These compounds are significant in the development of new drugs and treatments. For example, its role in the concise synthesis of atorvastatin lactone, a key intermediate in producing the cholesterol-lowering drug atorvastatin, underscores its importance in pharmaceutical manufacturing processes (Verónica Estévez et al., 2014).

Novel Fluorination Techniques

  • It has been utilized in advanced fluorination techniques, such as no-carrier-added electrochemical nucleophilic radiofluorination. This application is crucial for the development of radio-labelled compounds used in positron emission tomography (PET) imaging, offering insights into disease diagnosis and drug development (Qinggang He et al., 2014).

Mechanism of Action

Target of Action

Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a complex organic compound. Similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that it may play a role in the synthesis or modification of other organic compounds.

Pharmacokinetics

Its molecular weight (23526 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various proteins and enzymes in the body.

Result of Action

Its potential role in proteomics research suggests that it may be involved in protein synthesis or modification, which could have various downstream effects on cellular processes.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their roles in biological processes.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of highly substituted tetrahydroquinolines, which are important in medicinal chemistry . The nature of these interactions often involves catalytic processes where the compound acts as a substrate or an intermediate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the catalytic direct amidation reactions, which are crucial for the synthesis of organic molecules in pharmaceutical applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interaction with enzymes often leads to changes in gene expression, which can have downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness in biochemical reactions .

Properties

IUPAC Name

tert-butyl 2-(3-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFYNURGIZFXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Cyano-4-fluorophenyl)acetic acid (14.3 g, 79.8 mmol) was diluted with THF (150 mL) followed by the addition of tert-butyl N,N′-diispropylcarbamimidate (48.0 g, 239 mmol). After stirring for 12 hours, the reaction was filtered and the filtrate was concentrated. The residue was taken up in ethyl acetate 100 mL and washed with 1N HCl saturated bicarbonate water and brine. The organic layer was dried over MgSO4, filtered and concentrated. Additional precipitate was removed by filtration. The remaining residue was purified on a Biotage 40M column eluting over silica gel with hexanes:ethyl acetate (9:1) to yield tert-butyl 2-(3-cyano-4-fluorophenyl)acetate (10.0 g, 53.3% yield) as a clear oil that later solidified to a white solid.
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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